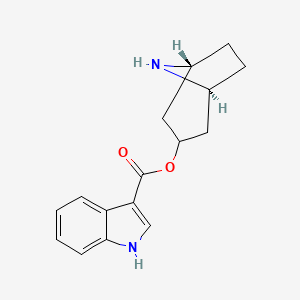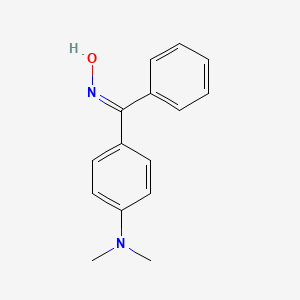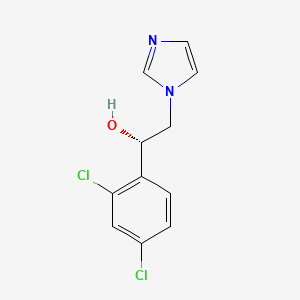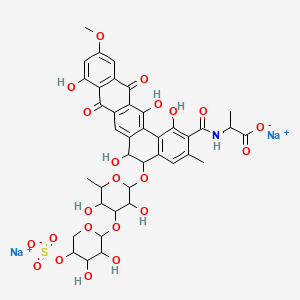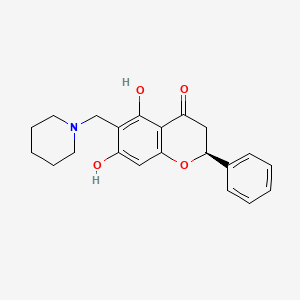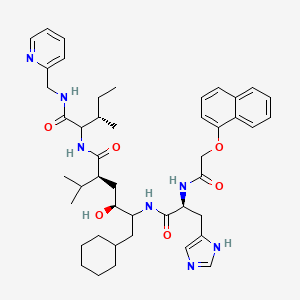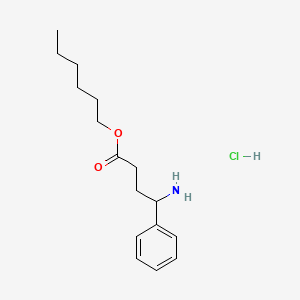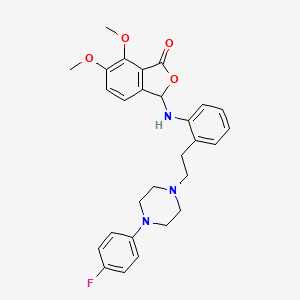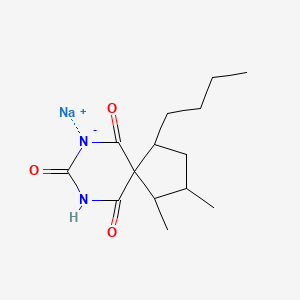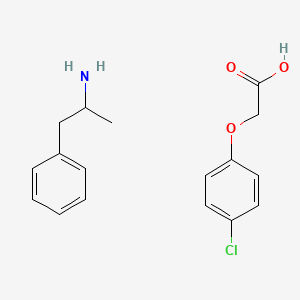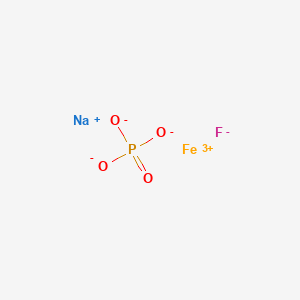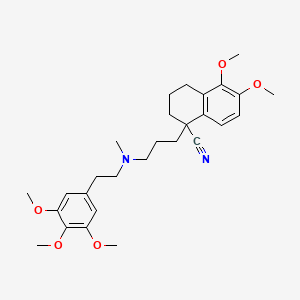
Brn96lha4K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Brn96lha4K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Brn96lha4K has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be investigated for its therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Brn96lha4K involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to involve binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Brn96lha4K can be compared with other similar compounds, such as:
KR-30035: This is another name for this compound, highlighting its unique structure and properties.
Nintedanib: A tyrosine-kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and non-small-cell lung cancer.
Properties
CAS No. |
205996-35-6 |
|---|---|
Molecular Formula |
C28H38N2O5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
5,6-dimethoxy-1-[3-[methyl-[2-(3,4,5-trimethoxyphenyl)ethyl]amino]propyl]-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C28H38N2O5/c1-30(16-12-20-17-24(32-3)27(35-6)25(18-20)33-4)15-8-14-28(19-29)13-7-9-21-22(28)10-11-23(31-2)26(21)34-5/h10-11,17-18H,7-9,12-16H2,1-6H3 |
InChI Key |
NEAWLUAZEVLNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1(CCCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


